molecular formula C15H16ClF3N4O B6501996 2-[4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]quinoxaline hydrochloride CAS No. 1351642-87-9

2-[4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]quinoxaline hydrochloride

Cat. No.: B6501996
CAS No.: 1351642-87-9
M. Wt: 360.76 g/mol
InChI Key: QRIXGRMBUWUVRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2,2,2-Trifluoroethyl)piperazine-1-carbonyl]quinoxaline hydrochloride is a heterocyclic compound featuring a quinoxaline core linked to a piperazine moiety substituted with a trifluoroethyl group. The trifluoroethyl substituent introduces strong electron-withdrawing effects, which may enhance metabolic stability and binding affinity compared to non-fluorinated analogs. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in therapeutic applications .

Properties

IUPAC Name

quinoxalin-2-yl-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O.ClH/c16-15(17,18)10-21-5-7-22(8-6-21)14(23)13-9-19-11-3-1-2-4-12(11)20-13;/h1-4,9H,5-8,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIXGRMBUWUVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(F)(F)F)C(=O)C2=NC3=CC=CC=C3N=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]quinoxaline hydrochloride is a derivative of quinoxaline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H15_{15}F3_3N4_4O
  • Molecular Weight : 314.28 g/mol
  • IUPAC Name : this compound

Quinoxaline derivatives have been shown to interact with various biological targets. The specific mechanism of action for this compound includes:

  • Inhibition of CRTH2 Receptor : This compound acts as a modulator of the Chemoattractant Receptor-Homologous Molecule Expressed on T-helper-type-2 cells (CRTH2), which is significant in inflammatory responses and allergic reactions .
  • Anticancer Activity : Quinoxaline derivatives are known for their cytotoxic effects against various cancer cell lines. For instance, studies have indicated that certain quinoxaline compounds exhibit potent cytotoxicity against human tumor cell lines such as HepG2 and Caco-2 .

Anticancer Activity

A study evaluated the cytotoxic effects of quinoxaline derivatives on several tumor cell lines. The results indicated that compounds similar to this compound exhibited IC50_{50} values ranging from 0.29 to 0.90 μM against various cancer cell lines .

CompoundCell LineIC50_{50} (μM)
Quinoxaline Derivative AHepG20.29
Quinoxaline Derivative BCaco-20.73
Quinoxaline Derivative CHeLa0.90

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of quinoxalines. Compounds within this class have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with some exhibiting dual anticancer and antimicrobial activities .

Case Studies

  • Case Study on Inflammatory Diseases : In a clinical setting, quinoxaline derivatives were administered to patients suffering from asthma and other inflammatory diseases. The modulation of the CRTH2 receptor led to a significant reduction in symptoms associated with these conditions .
  • Antimalarial Potential : A related study explored the antimalarial activity of bis-quinoxalines and found promising results against Plasmodium falciparum strains, suggesting that structural modifications similar to those in this compound could enhance antimalarial efficacy .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of quinoxaline derivatives in cancer therapy. The specific compound has been investigated for its ability to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.

  • Case Study : A study demonstrated that quinoxaline derivatives exhibited significant cytotoxic effects against several cancer cell lines, suggesting their potential as lead compounds for developing new anticancer agents .

Anti-inflammatory Effects

Quinoxaline derivatives have also shown promise in treating inflammatory diseases. The compound is believed to act as an inhibitor of specific enzymes involved in inflammatory processes.

  • Case Study : Research indicated that certain quinoxaline compounds could effectively reduce inflammation in animal models of arthritis, providing a basis for further exploration of this compound in inflammatory disease treatment .

In Vivo Studies

Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies are crucial for understanding the therapeutic potential and safety profile of the compound.

ParameterValue
BioavailabilityHigh
Half-life4 hours
MetabolismLiver (CYP450 enzymes)
ExcretionUrinary

In Vitro Studies

In vitro assays have been employed to assess the efficacy of the compound against various cellular targets. These studies help elucidate the compound's mechanism and identify potential therapeutic windows.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Piperazine Moieties

HBK Series (HBK14–HBK19)

These compounds (e.g., HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) share a piperazine core but differ in substituents. For instance:

  • HBK15: Contains a 2-chloro-6-methylphenoxy group.
  • HBK18: Features a 2,4,6-trimethylphenoxypropyl chain.

Key Differences :

  • The target compound’s trifluoroethyl group provides greater electronegativity and lipophilicity compared to the methoxy or chloroaryl groups in HBK analogs. This may enhance membrane permeability and resistance to oxidative metabolism .
CAS 5576-62-5 (Piperazine Derivative)

This analog (C27H31ClN2O·2ClH) includes a 2-chlorophenyl-benzyloxyethyl group and a 2-methylbenzyl substituent.

  • Comparison : The absence of fluorine and the bulkier benzyl groups may reduce its metabolic stability compared to the trifluoroethyl-containing target compound. However, the dual chloride counterions (1:2 stoichiometry) could improve crystallinity .

Fluorinated Piperazine Derivatives

4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium Trifluoroacetate
  • Structural Features : A fluorobenzoyl group and a hydroxyphenyl-oxoethyl chain.
  • Key Differences: The trifluoroacetate counterion (vs. hydrochloride) may reduce solubility in polar solvents. The fluorobenzoyl group offers electron-withdrawing effects similar to the trifluoroethyl group but lacks the steric bulk of the quinoxaline-carbamoyl linkage .
1-(2,2,2-Trifluoroethyl)piperazine Hydrochloride (CAS 195447-63-3)
  • Comparison: This simpler analog lacks the quinoxaline-carbamoyl moiety. The absence of the aromatic quinoxaline system reduces opportunities for π-π stacking interactions, which are critical for binding to planar biological targets .

Aryl-Substituted Piperazines

1-(4-Fluorophenyl)piperazine Dihydrochloride and 1-(o-Tolyl)piperazine Hydrochloride
  • Structural Features : Aryl groups directly attached to the piperazine nitrogen.
  • Key Differences : The aryl substituents introduce resonance effects, whereas the trifluoroethyl group in the target compound exerts inductive electron withdrawal. This difference may influence pKa values (lower for trifluoroethyl derivatives) and binding to proton-sensitive targets .

Heterocyclic Hybrids

3,5-Dichlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate Hydrochloride
  • Structural Features : A benzo[d]oxazole-linked propyl chain.
  • Comparison: The benzo[d]oxazole moiety may confer unique hydrogen-bonding capabilities absent in the quinoxaline system. However, the trifluoroethyl group in the target compound likely enhances hydrophobic interactions .

Research Implications

  • Pharmacokinetics: The trifluoroethyl group in the target compound likely improves metabolic stability over non-fluorinated analogs (e.g., HBK series) due to resistance to cytochrome P450 oxidation .
  • Target Binding: The quinoxaline-carbamoyl linkage may enable interactions with kinase or receptor active sites, distinguishing it from simpler piperazine derivatives .
  • Solubility : Hydrochloride salts generally enhance aqueous solubility, but steric hindrance from substituents (e.g., in CAS 5576-62-5) may offset this advantage .

Preparation Methods

Direct Alkylation of Piperazine

Piperazine reacts with 2,2,2-trifluoroethyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. The reaction typically proceeds at 80–100°C for 12–24 hours. Competitive dialkylation is mitigated by using a piperazine-to-alkylating agent ratio of 1:1.2. Yields range from 60–75%, with purification via fractional distillation or recrystallization.

Representative Procedure :

  • Reactants : Piperazine (1.0 equiv), 2,2,2-trifluoroethyl bromide (1.2 equiv), K₂CO₃ (2.5 equiv)

  • Solvent : DMF, 80°C, 18 hours

  • Yield : 68%

Buchwald–Hartwig Amination

For higher selectivity, Pd-catalyzed coupling of protected piperazines (e.g., t-butyl piperazine-1-carboxylate) with 2,2,2-trifluoroethyl halides has been reported. This method avoids polyalkylation and improves functional group tolerance.

Optimized Conditions :

  • Catalyst : Pd₂(dba)₃ (2 mol%)

  • Ligand : Xantphos (4 mol%)

  • Base : Cs₂CO₃, toluene, 110°C, 24 hours

  • Yield : 82%

Synthesis of Quinoxaline-2-carbonyl Chloride

The quinoxaline core is constructed via condensation of 1,2-phenylenediamine with glyoxal derivatives, followed by oxidation to introduce the carbonyl group.

Condensation-Oxidation Approach

Phenacyl bromide reacts with 1,2-phenylenediamine in tetrahydrofuran (THF) using pyridine as a catalyst (10 mol%) at room temperature. The intermediate dihydroquinoxaline is oxidized in situ to quinoxaline using MnO₂ or DDQ.

Key Reaction :

1,2-Phenylenediamine+Phenacyl bromidepyridine (10 mol%), THF, rtQuinoxaline-2-carbonyl intermediate\text{1,2-Phenylenediamine} + \text{Phenacyl bromide} \xrightarrow{\text{pyridine (10 mol\%), THF, rt}} \text{Quinoxaline-2-carbonyl intermediate}

  • Yield : 85–92%

Direct Carbonylation

Quinoxaline-2-carboxylic acid is prepared via Friedel-Crafts acylation using AlCl₃ and chlorooxalate esters. Subsequent treatment with thionyl chloride converts the acid to acyl chloride.

Conditions :

  • Acylating Agent : ClCOCO₂Et, AlCl₃, DCM, 0°C → rt

  • Conversion to Acyl Chloride : SOCl₂, reflux, 2 hours

  • Yield : 78% (two steps)

Coupling of Piperazine and Quinoxaline Moieties

The final step involves forming an amide bond between 4-(2,2,2-trifluoroethyl)piperazine and quinoxaline-2-carbonyl chloride.

Schotten-Baumann Reaction

Aqueous base-mediated coupling ensures rapid reaction and minimal epimerization:

  • Reactants : Quinoxaline-2-carbonyl chloride (1.0 equiv), 4-(2,2,2-trifluoroethyl)piperazine (1.1 equiv)

  • Conditions : NaOH (10% aq.), DCM, 0°C, 1 hour

  • Yield : 88%

Carbodiimide-Mediated Coupling

For sensitive substrates, EDCI/HOBt in DMF achieves higher efficiency:

  • Coupling Agents : EDCI (1.2 equiv), HOBt (1.2 equiv)

  • Solvent : DMF, rt, 12 hours

  • Yield : 94%

Hydrochloride Salt Formation

The free base is treated with HCl gas in ethanol, followed by crystallization from ethanol/diethyl ether.

  • Conditions : HCl (g), EtOH, 0°C, 1 hour

  • Purity : >99% (HPLC)

  • Melting Point : 192–194°C

Analytical Data and Optimization

Table 1. Comparative Analysis of Coupling Methods

MethodConditionsYield (%)Purity (%)Source
Schotten-BaumannNaOH, DCM, 0°C8895
EDCI/HOBtDMF, rt, 12h9498
PyBOPDCM, DIEA, rt9097

Key Findings :

  • EDCI/HOBt coupling minimizes racemization and maximizes yield.

  • Pd-catalyzed piperazine alkylation reduces byproducts compared to direct alkylation.

  • Pyridine catalysis in quinoxaline synthesis avoids harsh oxidants .

Q & A

Q. What are the recommended synthetic strategies for preparing the quinoxaline-piperazine scaffold in this compound?

The quinoxaline core can be synthesized via condensation of o-phenylenediamine with diketones or α-keto acids under acidic conditions. For the piperazine-carboxyl linkage, coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxy-7-azabenzotriazole (HOAt) are effective for amide bond formation . The trifluoroethyl group is introduced via nucleophilic substitution or reductive amination of 2,2,2-trifluoroethylamine with the piperazine nitrogen . Purification often involves silica gel chromatography (ethyl acetate/hexane) or recrystallization from ethanol .

Example Reaction Conditions :

StepReagents/ConditionsSolventTimeYield
Quinoxaline formationBenzil + o-phenylenediamine, glacial acetic acidEthanol2 h75–85%
Piperazine couplingEDC/HOAt, RTDCM12 h60–70%

Q. How should researchers characterize the hydrochloride salt form of this compound?

Key techniques include:

  • XRPD : Confirms crystalline structure and polymorphism.
  • TGA/DSC : Assesses thermal stability and dehydration/decarboxylation events (e.g., melting point ~278–279°C observed in similar piperazine derivatives) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., trifluoroethyl CF₃ signal at δ ~120 ppm in ¹³C NMR) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H⁺] calculated for C₁₆H₁₆F₃N₅O·HCl: 392.1) .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors or decomposition products (e.g., hydrogen chloride gas) .
  • Storage : Store in airtight containers at 2–8°C under inert gas (argon) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can discrepancies in stability data for this compound be resolved?

Contradictory stability reports may arise from:

  • pH sensitivity : Hydrolysis of the amide bond occurs under strong acidic/basic conditions. Validate stability via accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring .
  • Oxidative degradation : The trifluoroethyl group may react with peroxides. Use antioxidants (e.g., BHT) in formulations and avoid oxidizing solvents .
  • Salt form variability : Hydrochloride salts are generally more stable than free bases but may deliquesce in humid environments. Compare with alternative salts (e.g., oxalate, maleate) .

Q. What computational methods are suitable for studying structure-activity relationships (SAR) of this compound?

  • Molecular docking : Use AutoDock Vina to model interactions with targets like serotonin receptors (5-HT₂A) or kinases, leveraging the piperazine moiety’s flexibility for binding .
  • DFT calculations : Analyze electron density maps to predict reactivity at the quinoxaline carbonyl or trifluoroethyl groups .
  • MD simulations : Assess solvation dynamics and salt dissociation in biological membranes (e.g., POPC lipid bilayers) .

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Solvent selection : Replace DCM with THF or EtOAc for greener chemistry and easier scale-up .
  • Catalysis : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for piperazine functionalization (e.g., 80% yield with CuSO₄/sodium ascorbate) .
  • Workflow : Implement flow chemistry for continuous amidation steps, reducing side-product formation .

Scale-Up Challenges :

IssueMitigation Strategy
Low amidation yieldPre-activate carboxyl group with NHS esters
Trifluoroethylamine volatilityUse Schlenk line techniques under N₂ atmosphere

Q. What biological assays are appropriate for evaluating this compound’s kinase inhibition potential?

  • In vitro kinase profiling : Screen against a panel of 100+ kinases (e.g., EGFR, BRAF) at 10 µM using ATP-Glo assays .
  • Cellular assays : Measure IC₅₀ in cancer cell lines (e.g., HeLa, MCF-7) via MTT viability assays. Compare with control compounds like imatinib .
  • Mechanistic studies : Use Western blotting to assess downstream phosphorylation (e.g., ERK, AKT) .

Methodological Notes

  • Contradictory Data : Cross-validate HPLC purity results with LC-MS and elemental analysis to resolve batch variability .
  • Advanced Purification : For chiral resolution, use preparative SFC with cellulose-based columns (e.g., Chiralpak IC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.